Morphine methylsulfonate

Vue d'ensemble

Description

Morphine methylsulfonate is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Activité Biologique

Morphine methylsulfonate, a derivative of morphine, is primarily recognized for its potent analgesic properties. This article explores its biological activity, focusing on its pharmacodynamics, metabolism, and clinical implications, supported by relevant research findings and case studies.

Pharmacodynamics

This compound exhibits its primary effects through the activation of opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for its analgesic action. The compound also interacts with kappa (KOR) and delta (DOR) opioid receptors, contributing to its complex pharmacological profile.

- Mechanism of Action : this compound acts as an agonist at opioid receptors, leading to inhibition of pain pathways in the central nervous system (CNS). This mechanism is similar to that of morphine, which is known to produce significant analgesia and sedation by modulating neurotransmitter release in the brain and spinal cord .

Metabolism

The metabolism of this compound involves several pathways, primarily through glucuronidation and sulfation.

- Key Metabolites : The major metabolites include morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), with M6G being particularly potent in terms of analgesic effect. This compound may also undergo similar metabolic processes, leading to varying pharmacokinetic profiles compared to standard morphine .

| Metabolite | Activity | Percentage Contribution |

|---|---|---|

| Morphine-3-glucuronide | Low affinity for MOR | ~60% |

| Morphine-6-glucuronide | High affinity for MOR | ~9% |

| Morphine-3-sulfate | Moderate activity | Variable |

Clinical Applications

This compound is utilized in various clinical settings for pain management. Its efficacy has been evaluated in several studies:

- Case Study Analysis : A randomized clinical trial compared this compound with ketamine for out-of-hospital analgesia. The study found no significant difference in pain relief between the two medications, indicating that this compound remains a viable option for acute pain management .

- Chronic Pain Management : Research has shown that morphine derivatives can be effective in treating chronic neuropathic pain conditions. In a systematic review involving multiple studies, morphine was titrated to maximum daily doses and demonstrated significant analgesic effects across various neuropathic pain syndromes .

Adverse Effects

While this compound is effective for pain relief, it is associated with several adverse effects:

- Common side effects include respiratory depression, nausea, vomiting, and potential for addiction. The incidence of these effects varies based on dosage and individual patient factors .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- A study examining the effects on thermal sensitivity in aged rats indicated that morphine administration resulted in antinociceptive effects during hot thermal stimulation but not cold stimulation. This suggests a selective efficacy that may vary with temperature stimuli .

- Another investigation highlighted the binding affinity of morphine to creatine kinase B (CK-B), revealing an additional layer of interaction that could influence its biological activity beyond traditional opioid receptor engagement .

Applications De Recherche Scientifique

Pain Management

Clinical Use

Morphine methylsulfonate is primarily used for the management of moderate to severe pain. It operates as an opioid agonist, acting on mu-opioid receptors to provide analgesia. This compound is particularly beneficial in acute pain scenarios, such as postoperative pain or trauma-related injuries.

Case Studies

A study comparing morphine with ketamine for out-of-hospital analgesia demonstrated the effectiveness of morphine in managing traumatic pain. Patients receiving morphine reported significant reductions in pain scores, highlighting its efficacy in emergency medical settings .

Neuropathic Pain Treatment

Research Findings

this compound has been studied for its effectiveness in treating neuropathic pain, a condition often resistant to standard analgesics. In a systematic review involving randomized controlled trials, morphine was shown to be effective in alleviating symptoms associated with painful diabetic neuropathy and postherpetic neuralgia .

Data Table: Efficacy of Morphine in Neuropathic Pain Trials

| Study Type | Sample Size | Pain Condition | Dosage Range | Outcome |

|---|---|---|---|---|

| Randomized Controlled | 236 | Diabetic Neuropathy | 90-180 mg/day | Significant pain reduction |

| Cross-Over Trial | 152 | Postherpetic Neuralgia | Maximum tolerated | Improved quality of life |

Palliative Care

Application in End-of-Life Care

this compound is extensively used in palliative care settings to manage severe pain and improve the quality of life for patients with terminal illnesses. Its ability to reduce breathlessness and manage pain effectively makes it a staple in end-of-life care protocols .

Opioid Use Disorder Management

Substitution Therapy

In some regions, this compound is employed as part of opioid substitution therapy (OST) for individuals with opioid use disorder who cannot tolerate other treatments like methadone or buprenorphine. This application underscores the compound's versatility and importance in addiction treatment frameworks .

Pharmacological Insights

Mechanism of Action

this compound functions similarly to morphine by binding to opioid receptors in the central nervous system, leading to decreased perception of pain and emotional response to discomfort. Understanding its pharmacokinetics and pharmacodynamics is crucial for optimizing its clinical use.

Propriétés

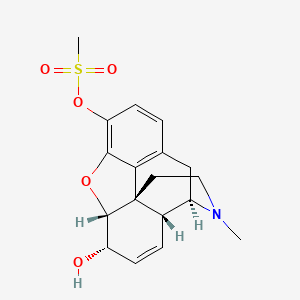

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-19-8-7-18-11-4-5-13(20)17(18)23-16-14(24-25(2,21)22)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBGUXQOPBTXLD-DNJOTXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OS(=O)(=O)C)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OS(=O)(=O)C)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414808-25-5 | |

| Record name | Morphine methylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414808255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORPHINE METHYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VG588F9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.